Benzamide, 4-fluoro-N-[[5-[[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio]-1,3,4-oxadiazol-2-yl]methyl]-
Overview
Description
Benzamide, 4-fluoro-N-[[5-[[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio]-1,3,4-oxadiazol-2-yl]methyl]- is a complex organic compound with a unique structure that includes a benzamide core, a fluorine atom, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-fluoro-N-[[5-[[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio]-1,3,4-oxadiazol-2-yl]methyl]- typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the fluorine atom and the formation of the oxadiazole ring are key steps in the synthesis. Common reagents used in these reactions include fluorinating agents, thioethers, and oxadiazole precursors. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-fluoro-N-[[5-[[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio]-1,3,4-oxadiazol-2-yl]methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Benzamide, 4-fluoro-N-[[5-[[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio]-1,3,4-oxadiazol-2-yl]methyl]- has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzamide, 4-fluoro-N-[[5-[[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio]-1,3,4-oxadiazol-2-yl]methyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives with different substituents, such as:
- Benzamide, 2-chloro-4-fluoro-N-[[methyl(1-methylethyl)amino]sulfonyl]-
- Benzamide, 4-amino-2-fluoro-5-methoxy-N-(1-methyl-4-piperidinyl)-
Uniqueness
Benzamide, 4-fluoro-N-[[5-[[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio]-1,3,4-oxadiazol-2-yl]methyl]- is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-fluoro-N-[[5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O3S/c1-12-6-8-23(9-7-12)16(24)11-27-18-22-21-15(26-18)10-20-17(25)13-2-4-14(19)5-3-13/h2-5,12H,6-11H2,1H3,(H,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUCMFKTZQMFJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901115011 | |
Record name | 4-Fluoro-N-[[5-[[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio]-1,3,4-oxadiazol-2-yl]methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901115011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872613-91-7 | |
Record name | 4-Fluoro-N-[[5-[[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio]-1,3,4-oxadiazol-2-yl]methyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=872613-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-N-[[5-[[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio]-1,3,4-oxadiazol-2-yl]methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901115011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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